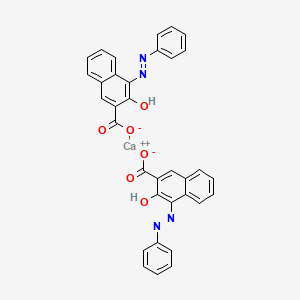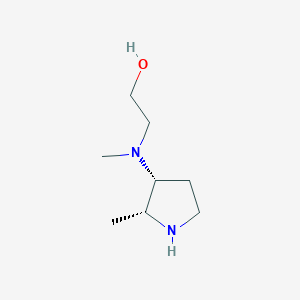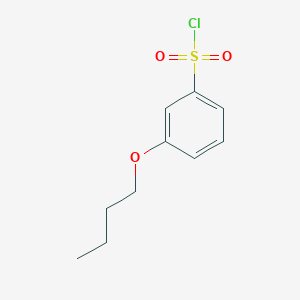
3-Butoxy-benzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butoxybenzene-1-sulfonylchloride is an organosulfur compound characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with a butoxy group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: 3-Butoxybenzene-1-sulfonylchloride can be synthesized through the sulfonation of 3-butoxybenzene followed by chlorination. The typical procedure involves the reaction of 3-butoxybenzene with chlorosulfonic acid, resulting in the formation of the sulfonic acid derivative, which is then converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In an industrial setting, the synthesis of 3-butoxybenzene-1-sulfonylchloride may involve continuous flow processes to ensure efficient production and high yields. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the scalability and safety of the process .
化学反应分析
Types of Reactions: 3-Butoxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonamide under appropriate conditions.
Oxidation: Although less common, oxidation reactions can modify the butoxy group or the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or phenols.
Sulfonic Acids: Formed by reduction of the sulfonyl chloride group.
科学研究应用
3-Butoxybenzene-1-sulfonylchloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: Employed in the modification of biomolecules for studying protein function and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-butoxybenzene-1-sulfonylchloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic transformations and modifications of biomolecules .
相似化合物的比较
Benzenesulfonyl Chloride: Lacks the butoxy group, making it less hydrophobic and less versatile in certain reactions.
Toluene-4-sulfonyl Chloride: Contains a methyl group instead of a butoxy group, affecting its reactivity and solubility.
Methanesulfonyl Chloride: A simpler structure with different reactivity patterns due to the absence of an aromatic ring.
Uniqueness: 3-Butoxybenzene-1-sulfonylchloride is unique due to the presence of the butoxy group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where these properties are advantageous .
属性
分子式 |
C10H13ClO3S |
|---|---|
分子量 |
248.73 g/mol |
IUPAC 名称 |
3-butoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-2-3-7-14-9-5-4-6-10(8-9)15(11,12)13/h4-6,8H,2-3,7H2,1H3 |
InChI 键 |
NIBNLELXTJFUQS-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC(=CC=C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
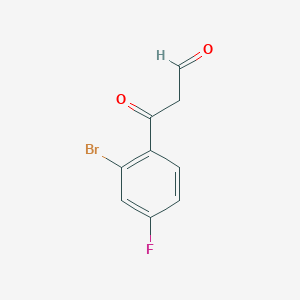
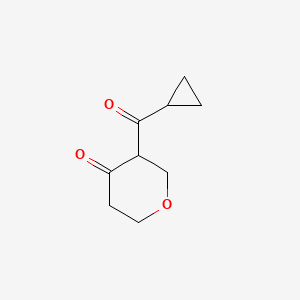
![5-Fluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B13072412.png)
amine](/img/structure/B13072420.png)
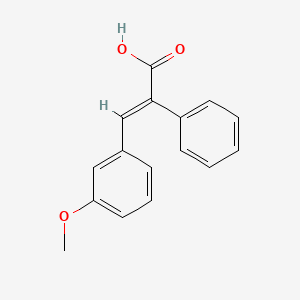
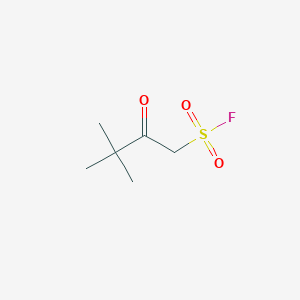
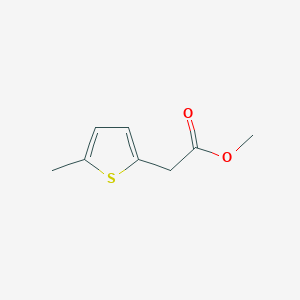
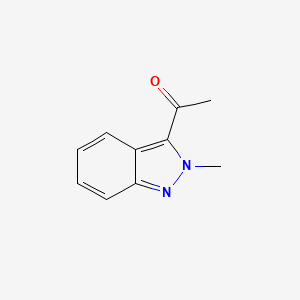
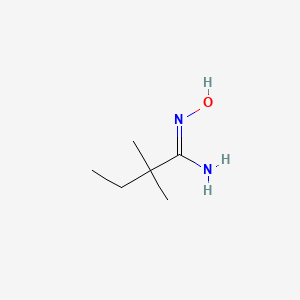
![5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072474.png)
